N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cytotoxicity Antiproliferative Activity Cancer Cell Panel

N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide is a minimalist pyrazolo[1,5-a]pyridine building block with an acetamide substituent at the 5-position. It serves as a baseline reference for SAR campaigns probing kinase, PDE, or receptor modulation. Minor structural variations in this class profoundly alter target engagement and isoform selectivity—treating this compound as interchangeable with benzamide, benzenesulfonamide, or propanamide analogs risks irreproducibility. Use to establish baseline potency, selectivity, and physicochemical parameters. The observed 13-fold cytotoxicity window between Hep-2 and NCI-H460 cells supports assay validation. Independent purity verification (recommended ≥98%) and structural identity confirmation are essential before use.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 2034546-52-4
Cat. No. B2610630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{pyrazolo[1,5-a]pyridin-5-yl}acetamide
CAS2034546-52-4
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCC(=O)NC1=CC2=CC=NN2C=C1
InChIInChI=1S/C9H9N3O/c1-7(13)11-8-3-5-12-9(6-8)2-4-10-12/h2-6H,1H3,(H,11,13)
InChIKeyYKQLXFYILDQYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034546-52-4) — Pyrazolopyridine Scaffold Characterization and Procurement Context


N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold extensively investigated in medicinal chemistry for kinase inhibition, PDE inhibition, and receptor modulation [1]. The compound comprises a fused pyrazole-pyridine bicyclic core with an acetamide substituent at the 5-position of the pyridine ring, providing a minimalist structural framework that serves as both a foundational building block for derivatization and a baseline comparator for structure-activity relationship (SAR) studies within this chemical series. Its structural simplicity, relative to more elaborate analogs bearing benzamide, propanamide, or sulfonamide extensions, positions it as a potential reference compound for evaluating the impact of subsequent functionalization on target binding, selectivity, and physicochemical properties.

Why Generic Substitution of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide with Analogs Is Scientifically Invalid Without Supporting Data


Within the pyrazolo[1,5-a]pyridine class, minor structural variations—including acetamide linker length, aromatic substitution patterns, and heteroatom placement—profoundly alter target engagement, isoform selectivity, and drug-like properties [1]. For instance, SAR studies on pyrazolo[1,5-a]pyridine-based PI3K inhibitors have demonstrated that substitution at the hydrazone nitrogen or replacement of sulfonyl moieties can abolish p110α isoform selectivity [2]; similarly, the addition of a basic amine to a related pyrazolo[1,5-a]pyridine core increased aqueous solubility up to 1000-fold as hydrochloride salts while maintaining potency [3]. Consequently, procurement decisions that treat N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide as interchangeable with analogs bearing benzamide, benzenesulfonamide, or propanamide extensions—without head-to-head comparative data—carry substantial risk of experimental irreproducibility, wasted resources, and misinterpretation of SAR findings.

Quantitative Comparative Evidence for N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide Versus Structurally Related Analogs


Comparative Antiproliferative Activity Profile of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide Across Human Cancer Cell Lines

In the absence of direct peer-reviewed publication data for this specific compound, the following quantitative data are drawn from commercial vendor technical datasheets and should be interpreted as preliminary screening results that require independent verification. N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide demonstrates differential cytotoxicity across a panel of human cancer cell lines, with Hep-2 (laryngeal carcinoma) cells exhibiting the highest sensitivity (IC50 = 3.25 µM) and NCI-H460 (lung large cell carcinoma) cells showing the lowest sensitivity (IC50 = 42.30 µM), representing a 13-fold window of differential activity . This cell line selectivity profile provides a baseline for SAR studies comparing this minimal acetamide scaffold against more elaborated analogs.

Cytotoxicity Antiproliferative Activity Cancer Cell Panel

Scaffold Minimalism: Molecular Complexity and Synthetic Tractability of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide Relative to Elaborated Analogs

As a minimalist acetamide derivative of the pyrazolo[1,5-a]pyridine core, N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide possesses the lowest molecular weight and least structural complexity among commercially available 5-position substituted analogs in this series [1]. This structural minimalism translates to reduced synthetic step count and potentially lower procurement cost for researchers conducting initial scaffold validation or establishing SAR baselines. In class-level SAR studies on pyrazolo[1,5-a]pyridine PI3K inhibitors, researchers have demonstrated that specific substitution patterns (e.g., 2,5-substitution on phenyl rings) are essential for maintaining target potency, underscoring the value of an unadorned scaffold as a reference point for quantifying the contributions of subsequent modifications [2].

Scaffold Optimization Medicinal Chemistry Synthetic Accessibility

Defensible Research Application Scenarios for N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide Based on Available Evidence


Baseline Compound for Pyrazolo[1,5-a]pyridine Scaffold SAR Studies

Given its minimal structural elaboration, N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide is most appropriately utilized as a baseline reference compound in structure-activity relationship campaigns exploring the pyrazolo[1,5-a]pyridine chemical space. Researchers investigating kinase inhibition, PDE inhibition, or receptor modulation using this scaffold class may employ this compound to establish baseline potency, selectivity, and physicochemical parameters, against which the contributions of additional substituents (benzamide, sulfonamide, propanamide, etc.) can be quantitatively assessed [1]. This application is supported by class-level SAR findings demonstrating that specific substitution patterns on pyrazolo[1,5-a]pyridines critically determine isoform selectivity and target engagement [2].

Synthetic Building Block for Diversification Chemistry

The acetamide moiety at the 5-position of the pyrazolo[1,5-a]pyridine core provides a synthetic handle for further derivatization, including hydrolysis to the corresponding amine, acylation, alkylation, or coupling reactions. This positions N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide as a versatile building block for the generation of focused compound libraries. This application is consistent with the widespread use of pyrazolo[1,5-a]pyridine scaffolds in medicinal chemistry as privileged structures for kinase inhibitor development [1]. Procurement for this purpose is scientifically defensible provided that researchers verify purity and structural identity before use.

Control Compound for Cell-Based Assay Development

The differential cytotoxicity profile observed across MCF7, A549, Hep-2, and NCI-H460 cell lines (IC50 range: 3.25–42.30 µM) suggests that this compound may serve as a control for assay development and validation in cell viability screening campaigns . Researchers can use the observed 13-fold sensitivity window between Hep-2 and NCI-H460 cells to benchmark assay reproducibility and inter-experimental variability. However, users must independently verify these preliminary cytotoxicity values under their specific experimental conditions, as the supporting data derive from commercial vendor sources rather than peer-reviewed literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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